Product packaging for 2-Bromo-4-[(trifluoromethyl)thio]aniline(Cat. No.:CAS No. 940077-66-7)

2-Bromo-4-[(trifluoromethyl)thio]aniline

Cat. No.: B344534
CAS No.: 940077-66-7
M. Wt: 272.09g/mol
InChI Key: XJRHLCMFCOVGCH-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Derivatives in Contemporary Chemical Research

Aniline, the simplest aromatic amine, and its derivatives are foundational materials in the chemical industry. colab.wsresearchgate.net Consisting of a phenyl group attached to an amino group, these compounds are pivotal starting materials for a vast array of products. wikipedia.org Their primary industrial application is in the production of precursors for polymers like polyurethane. wikipedia.orgsci-hub.se Furthermore, aniline derivatives are indispensable in the manufacturing of rubber processing chemicals, agricultural chemicals, and as intermediates for dyes and pigments, such as the indigo (B80030) used for blue jeans. wikipedia.orgsci-hub.seresearchgate.net In the pharmaceutical sector, aniline is a precursor to various drugs, including the widely used analgesic, paracetamol. wikipedia.orgsci-hub.se The versatility of the aniline scaffold in organic synthesis makes it a subject of continuous research and application. colab.wsresearchgate.net

Strategic Importance of Halogenation in Aromatic Systems within Organic Synthesis

Halogenation, the process of introducing one or more halogen atoms into a compound, is a fundamental and powerful strategy in organic synthesis. numberanalytics.comjk-sci.com When applied to aromatic systems, this reaction typically proceeds via an electrophilic aromatic substitution mechanism. wikipedia.orgnumberanalytics.com The introduction of a halogen, such as bromine, into an aromatic ring serves several strategic purposes:

Enhanced Reactivity : A halogen atom can act as a useful "handle" on the molecule, providing a reactive site for subsequent transformations. jk-sci.commt.com

Modification of Properties : Halogenation significantly alters a molecule's physical properties, such as boiling point and solubility, and can profoundly impact its biological activity. numberanalytics.com

Synthetic Intermediates : Halogenated aromatic compounds are valuable intermediates for creating more complex molecules through reactions like hydrolysis, amination, and various cross-coupling reactions. jk-sci.commt.com

The reactivity of halogens varies, with fluorine being the most reactive and iodine the least. numberanalytics.commt.com For the bromination of typical aromatic compounds like benzene (B151609) derivatives, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is often required to polarize the bromine molecule and generate a sufficiently strong electrophile to attack the aromatic ring. wikipedia.orgnumberanalytics.com

Role and Impact of the Trifluoromethylthiol (–SCF3) Group in Organofluorine Chemistry

Organofluorine chemistry, which studies compounds containing carbon-fluorine bonds, has gained immense importance, particularly in the life sciences. wikipedia.orgcas.cn Within this field, the trifluoromethylthiol (–SCF₃) group has emerged as a substituent of significant interest for medicinal and agricultural chemistry. researchgate.net The primary impact of the –SCF₃ group stems from its unique electronic properties and, most notably, its high lipophilicity. researchgate.net

The –SCF₃ group is one of the most lipophilic functional groups used in drug design. This property can significantly enhance a molecule's ability to permeate biological membranes, which can lead to improved pharmacokinetic profiles, such as better absorption and distribution within the body. researchgate.netmdpi.com The incorporation of this group is a key strategy for modulating the physicochemical properties of potential drug candidates to increase their efficacy. mdpi.comnih.gov

Contextualizing 2-Bromo-4-[(trifluoromethyl)thio]aniline within the Landscape of Fluorinated Organosulfur Chemistry

This compound is a molecule that strategically combines the key features of the aforementioned chemical classes. It is built upon the versatile aniline framework, which is then functionalized with both a halogen and a trifluoromethylthiol group. This specific arrangement of substituents makes it a highly specialized building block in the field of fluorinated organosulfur chemistry. mdpi.comnih.gov

The presence of the bromine atom at the ortho-position to the amine provides a reactive site for further synthetic modifications, allowing for the construction of more complex molecular architectures. The trifluoromethylthiol group at the para-position imparts the desirable properties of high lipophilicity and metabolic stability, which are highly sought after in the design of new agrochemicals and pharmaceuticals. researchgate.netmdpi.com Therefore, this compound is not an end-product itself but rather a sophisticated intermediate, designed for use in the synthesis of advanced, high-value molecules where this specific combination of properties is required.

Properties of this compound

The following table summarizes the key identifiers and physical properties of the compound.

PropertyValue
IUPAC Name 2-bromo-4-((trifluoromethyl)thio)aniline sigmaaldrich.com
Synonyms 2-Bromo-4-[(trifluoromethyl)sulphanyl]aniline, 4-Amino-3-bromophenyl trifluoromethyl sulphide sigmaaldrich.com
CAS Number 940077-66-7 sigmaaldrich.com
Molecular Formula C₇H₅BrF₃NS sigmaaldrich.com
InChI Key XJRHLCMFCOVGCH-UHFFFAOYSA-N sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Purity 97% sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrF3NS B344534 2-Bromo-4-[(trifluoromethyl)thio]aniline CAS No. 940077-66-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-(trifluoromethylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NS/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRHLCMFCOVGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations of 2 Bromo 4 Trifluoromethyl Thio Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Conformational Analysis

No published research provides the optimized geometric parameters (bond lengths, bond angles, and dihedral angles), conformational analysis, or electronic properties (such as orbital energies) for 2-Bromo-4-[(trifluoromethyl)thio]aniline as calculated by DFT methods.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

There are no available theoretical calculations of the ¹H and ¹³C NMR chemical shifts or the vibrational frequencies corresponding to the fundamental modes of this compound.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

A visual and quantitative analysis of the MEP surface, which would identify the electron-rich and electron-poor regions to predict reactive behavior, has not been performed or published for this molecule.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Details on intramolecular charge transfer, hyperconjugative interactions, and donor-acceptor relationships that would be revealed by an NBO analysis are currently not available.

Theoretical Studies of Reactivity, Reaction Pathways, and Energetics

Computational investigations into the potential reaction mechanisms, transition states, and activation energies for reactions involving this compound have not been reported.

The scientific community awaits dedicated research in this area to fully characterize the physicochemical properties of this compound from a theoretical standpoint. Such studies would be invaluable for guiding its potential applications and understanding its chemical behavior.

Reactivity and Derivatization of 2 Bromo 4 Trifluoromethyl Thio Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The regiochemical outcome of such reactions on 2-Bromo-4-[(trifluoromethyl)thio]aniline is dictated by the electronic effects of the existing substituents. The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. wvu.edu Conversely, the bromine atom is deactivating yet ortho-, para-directing, while the trifluoromethylthiol (-SCF₃) group is known to be strongly electron-withdrawing and deactivating.

The directing effects on the ring are as follows:

Amino group (-NH₂) at C1: Strongly activating, ortho, para-directing (to C2, C4, C6).

Bromo group (-Br) at C2: Deactivating, ortho, para-directing (to C1, C3, C5).

Trifluoromethylthiol group (-SCF₃) at C4: Deactivating, meta-directing (to C2, C6).

Given that positions C2 and C4 are already substituted, the primary sites for electrophilic attack are C3, C5, and C6. The powerful activating effect of the amino group is the dominant influence, strongly directing electrophiles to the positions ortho and para to it. Since C2 and C4 are blocked, the available positions are C6 (ortho) and... well, C4 is para but blocked. However, considering the entire substitution pattern, the positions ortho to the strongly activating amino group (C6) and meta to the deactivating groups are the most likely targets.

For instance, in reactions like halogenation, the high activation provided by the amino group can lead to polysubstitution. It is common for highly activated rings, such as anilines and phenols, to undergo halogenation at all available ortho and para positions, even without a Lewis acid catalyst. wvu.edu

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C2 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.orgrsc.org These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation and reductive elimination. libretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, such as a boronic acid or ester, to form a new C-C bond. libretexts.orgnih.gov It is widely used to synthesize biaryl compounds and other conjugated systems. libretexts.org For this compound, this allows for the introduction of various aryl, heteroaryl, or alkenyl groups at the C2 position. nih.govnih.govrsc.org The reaction is valued for its mild conditions and the commercial availability of a wide range of boronic acids. nih.gov

Buchwald-Hartwig Amination: This powerful method forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. organic-chemistry.orgnih.gov This would allow for the synthesis of N-aryl-2-amino-4-[(trifluoromethyl)thio]aniline derivatives. The choice of phosphine (B1218219) ligands is critical for the success of these reactions, with bulky, electron-rich ligands often providing the best results. nih.gov The reaction can even be performed with ammonia (B1221849) equivalents to introduce a primary amino group. nih.gov

The table below summarizes representative palladium-catalyzed cross-coupling reactions.

Coupling ReactionCoupling PartnerCatalyst/Ligand System (Typical)Product Type
Suzuki-MiyauraR-B(OH)₂Pd(OAc)₂, SPhos, K₃PO₄2-Aryl/Alkenyl-4-[(trifluoromethyl)thio]aniline
Buchwald-HartwigR¹R²NHPd₂(dba)₃, BINAP, NaOt-Bu2-(N,N-Dialkylamino)-4-[(trifluoromethyl)thio]aniline
HeckAlkenePd(OAc)₂, P(o-tolyl)₃, Et₃N2-Alkenyl-4-[(trifluoromethyl)thio]aniline
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N2-Alkynyl-4-[(trifluoromethyl)thio]aniline

Transformations Involving the Trifluoromethylthiol (–SCF₃) Group

The trifluoromethylthiol (–SCF₃) group is prized for its high lipophilicity and metabolic stability, making it a desirable feature in many bioactive molecules. researchgate.net While generally robust, the sulfur atom is susceptible to oxidation.

Controlled oxidation can convert the trifluoromethylthio group into the corresponding trifluoromethylsulfinyl (–SOCF₃) or trifluoromethylsulfonyl (–SO₂CF₃) groups. These transformations significantly alter the electronic properties of the molecule, as the sulfoxide (B87167) and sulfone groups are even more strongly electron-withdrawing than the parent sulfide.

A common method for the selective oxidation of sulfides to sulfoxides involves using reagents like trifluoroperacetic acid (TFPAA), which can be prepared in situ from trifluoroacetic acid and hydrogen peroxide. nih.gov This method is often effective at preventing over-oxidation to the sulfone. nih.gov The choice of oxidant and reaction conditions is crucial to achieve the desired oxidation state. For example, using hydrogen peroxide in trifluoroacetic acid has been shown to be a selective method for producing aryl trifluoromethyl sulfoxides. researchgate.net

Reactions of the Amino Group: Acylation, Alkylation, and Condensation Reactions

The primary amino group (–NH₂) is a versatile functional handle that can undergo a variety of chemical transformations.

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form stable amide derivatives. For example, reaction with acetyl chloride would yield N-(2-bromo-4-((trifluoromethyl)thio)phenyl)acetamide. This reaction is often used to protect the amino group during subsequent synthetic steps, as the resulting amide is less nucleophilic and less activating towards the aromatic ring.

Alkylation: Direct alkylation of the amino group with alkyl halides can be performed to introduce alkyl substituents, yielding secondary or tertiary amines. However, controlling the degree of alkylation can be challenging. Palladium-catalyzed C-N coupling reactions, as mentioned in section 5.2, often provide a more controlled route to N-arylated or N-alkylated products. nih.gov

Condensation Reactions: The primary amine can condense with aldehydes or ketones to form imines (Schiff bases). This reaction is typically reversible and catalyzed by acid. Furthermore, the amino group can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) and a strong acid. This diazonium intermediate is highly versatile and can be replaced by a wide range of substituents (e.g., –H, –OH, –CN, halogens) through Sandmeyer-type reactions, although this transformation is less common for highly functionalized anilines where other synthetic routes are available.

Applications of 2 Bromo 4 Trifluoromethyl Thio Aniline in Advanced Organic Synthesis

Role as a Key Building Block in Multistep Organic Syntheses

The strategic placement of reactive functional groups on the aromatic ring of 2-Bromo-4-[(trifluoromethyl)thio]aniline makes it an exceptionally valuable building block in multistep organic syntheses. Organic chemists can selectively manipulate the bromo and amino functionalities to introduce a wide array of substituents and construct intricate molecular frameworks. The presence of the trifluoromethylthio group also imparts unique electronic properties and can influence the reactivity of the molecule, offering further opportunities for synthetic diversification.

The utility of this compound as a building block is evident in its application in the synthesis of various heterocyclic and bicyclic derivatives. These complex structures often form the core of biologically active molecules and advanced materials. The ability to use this compound as a starting material allows for the efficient and controlled assembly of these target molecules, often leading to improved yields and simplified purification processes.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its role as a primary building block, this compound frequently serves as a crucial intermediate in the synthesis of more complex organic molecules. In these synthetic pathways, the initial aniline (B41778) derivative undergoes a series of transformations to yield a more elaborate intermediate, which is then carried forward to the final product.

For instance, the amino group can be diazotized and subsequently replaced with a variety of other functional groups, or it can be acylated or alkylated to introduce new side chains. The bromine atom can participate in a range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis and allow for the construction of highly functionalized and sterically demanding molecules. The stability of the trifluoromethylthio group under many reaction conditions ensures its retention in the final product, where it can contribute to desired physicochemical properties.

Development of New Synthetic Methodologies Utilizing the Compound's Unique Reactivity Profile

The distinct reactivity profile of this compound has spurred the development of novel synthetic methodologies. Researchers are continually exploring new ways to harness the interplay between the bromo, amino, and trifluoromethylthio groups to achieve transformations that are not possible with simpler aniline derivatives.

The electronic effects of the trifluoromethylthio group, a strong electron-withdrawing group, significantly influence the reactivity of the aromatic ring, making it more susceptible to certain types of reactions and potentially altering the regioselectivity of others. This has led to the discovery of new reaction conditions and catalyst systems specifically tailored to substrates containing this unique functionality. The development of these new methods expands the synthetic chemist's toolbox and enables the creation of previously inaccessible molecules.

Contribution to the Synthesis of Agrochemical Intermediates

The trifluoromethyl and trifluoromethylthio groups are common motifs in a variety of agrochemicals, including herbicides, insecticides, and fungicides. These groups can enhance the biological activity, metabolic stability, and lipophilicity of the active ingredients. Consequently, this compound is a valuable intermediate in the synthesis of new agrochemical candidates.

The compound provides a ready-made scaffold containing the desirable trifluoromethylthio group, which can then be further elaborated to produce a diverse library of potential agrochemicals. The ability to efficiently introduce this key functional group early in the synthetic sequence is a significant advantage in the discovery and development of new crop protection agents.

Precursor for Advanced Materials Development, including Polymers and Electronic Materials

The unique electronic and photophysical properties imparted by the trifluoromethylthio group make this compound an attractive precursor for the development of advanced materials. The incorporation of this aniline derivative into polymer backbones or as a component in organic electronic devices can lead to materials with enhanced thermal stability, specific electronic characteristics, and tailored optical properties.

Conclusion and Future Research Directions

Summary of Current Research Status and Key Findings on 2-Bromo-4-[(trifluoromethyl)thio]aniline

A comprehensive review of published research reveals a significant void in dedicated studies on this compound. While the compound is commercially available, indicating its potential utility as a building block in chemical synthesis, there are no detailed reports on its specific biological activities, material properties, or extensive synthetic explorations. The existing information is largely limited to data provided by chemical suppliers.

General knowledge of related compounds suggests that the trifluoromethylthio (-SCF3) group is a highly lipophilic and electron-withdrawing moiety, which can significantly influence the physicochemical and biological properties of a molecule. For instance, the synthesis of the related compound, 4-(trifluoromethylthio)aniline (B1345599), has been documented, involving a multi-step process starting from 4-nitrobromobenzene. chemicalbook.com However, a direct and optimized synthetic route to this compound has not been specifically detailed in peer-reviewed literature.

Identification of Remaining Knowledge Gaps in Synthesis and Reactivity

The most significant knowledge gap for this compound is the absence of established and optimized synthetic protocols. While general methods for the bromination and trifluoromethylthiolation of anilines exist, the specific application and efficiency of these methods for this particular substitution pattern are unreported. Key unanswered questions include:

Efficient Synthetic Routes: What are the most efficient and scalable methods for the regioselective synthesis of this compound? This includes exploring various starting materials and reaction conditions to maximize yield and purity.

Reactivity Profile: How does the interplay of the bromo, amino, and trifluoromethylthio groups influence the reactivity of the aromatic ring and the amino group? Understanding its susceptibility to electrophilic and nucleophilic aromatic substitution, as well as the reactivity of the aniline (B41778) moiety in reactions like diazotization and acylation, is crucial.

Spectroscopic and Physicochemical Characterization: Beyond basic supplier data, a thorough characterization using advanced spectroscopic techniques (NMR, IR, Mass Spectrometry) and determination of key physicochemical properties (pKa, logP, etc.) is needed to build a foundational understanding of the molecule.

Prospective Research Avenues for Novel Derivative Development and Exploration

The unique structural features of this compound make it a promising scaffold for the development of novel derivatives with potentially interesting biological or material properties. Future research could focus on:

Functionalization of the Amino Group: The primary amine provides a reactive handle for the synthesis of a wide array of derivatives, such as amides, sulfonamides, and ureas. These modifications could lead to the discovery of new bioactive molecules.

Cross-Coupling Reactions: The bromine atom serves as a versatile point for modification via various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This would allow for the introduction of diverse aryl, alkyl, or other functional groups, leading to a library of novel compounds for screening.

Modification of the Trifluoromethylthio Group: While more challenging, exploring reactions that modify the -SCF3 group could lead to novel fluorinated motifs with unique properties.

Potential for Expanded Applications in Emerging Fields of Chemical Science

Given the known applications of related fluorinated anilines, this compound and its future derivatives hold potential in several emerging areas:

Agrochemicals: Many modern pesticides and herbicides contain fluorinated aniline moieties. The specific combination of substituents in this compound could lead to the development of new agrochemicals with improved efficacy and selectivity.

Pharmaceuticals: The trifluoromethylthio group is increasingly recognized as a valuable substituent in drug design due to its ability to enhance metabolic stability and cell permeability. Derivatives of this compound could be investigated as potential therapeutic agents in various disease areas.

Materials Science: The electronic properties imparted by the bromine and trifluoromethylthio groups could make derivatives of this compound interesting candidates for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Q & A

Basic: What are the common synthetic routes for 2-Bromo-4-[(trifluoromethyl)thio]aniline?

Answer:
The synthesis typically involves bromination of a precursor aniline derivative. For example, N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C achieves regioselective bromination (yield: 89%) . Key steps include:

  • Precursor preparation : Starting with 4-[(trifluoromethyl)thio]aniline derivatives.
  • Bromination : Controlled addition of NBS to avoid over-bromination.
  • Purification : Column chromatography or recrystallization to isolate the product.
    Variants include using FeSO₄·7H₂O as a catalyst in DMSO for bromine introduction .

Basic: How do spectroscopic techniques characterize this compound?

Answer:

  • NMR : Distinguishes substituent positions (e.g., bromine at C2, trifluoromethylthio at C4) via chemical shifts. For analogs, 1^1H NMR shows aromatic protons at δ 6.8–7.5 ppm, while 19^{19}F NMR identifies CF₃ groups at δ -60 to -70 ppm .
  • LC-MS : Validates molecular weight (e.g., m/z 243 [M+H] fragment observed in related compounds) .
  • IR : Confirms NH₂ stretches (~3400 cm⁻¹) and C-S bonds (~650 cm⁻¹) .

Advanced: How can regioselectivity challenges in bromination be addressed?

Answer:
Regioselectivity depends on:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., CF₃S) direct bromine to ortho/para positions. For this compound, the CF₃S group at C4 enhances para-bromination .
  • Reaction conditions : Lower temperatures (20–25°C) favor kinetic control, while higher temps (60°C) improve yield via thermodynamic stabilization .
  • Catalysts : FeSO₄·7H₂O in DMSO enhances selectivity by moderating radical intermediates .

Advanced: What methodologies analyze its interaction with biological targets?

Answer:

  • Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates. For analogs, trifluoromethyl groups enhance binding to hydrophobic enzyme pockets .
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict interactions with targets like acetylcholinesterase or cytochrome P450. The CF₃S group’s electronegativity stabilizes hydrogen bonds .
  • In vivo studies : Insecticidal activity (e.g., LC₅₀ = 0.0218 mg/L against Plutella xylostella) is tested via foliar application .

Basic: How do substituents influence the compound’s electronic properties?

Answer:

  • Trifluoromethylthio (CF₃S) : Strong electron-withdrawing effect reduces aromatic ring electron density, directing electrophilic substitution to bromine-favored positions .
  • Bromine : Inductive electron-withdrawing effect further deactivates the ring, increasing stability toward oxidation .
  • Comparative data : In analogs, replacing CF₃S with methoxy (electron-donating) shifts bromination to meta positions .

Advanced: How to resolve contradictions in reported reaction yields?

Answer:
Discrepancies arise from:

  • Solvent polarity : DMF (high polarity) improves NBS solubility, increasing yields (89%) vs. ethyl acetate (80%) .
  • Catalyst load : FeSO₄·7H₂O (0.035 mol) boosts yields by 15% compared to catalyst-free reactions .
  • Impurity profiles : LC-MS monitoring identifies byproducts (e.g., dibrominated species), requiring optimized stoichiometry (NBS:precursor = 1.05:1) .

Basic: What are key applications in material science?

Answer:

  • Liquid crystals : The CF₃S group enhances thermal stability (decomposition temp >250°C) and mesophase range .
  • Polymer additives : Bromine acts as a flame retardant, reducing peak heat release rate (pHRR) by 40% in epoxy resins .

Advanced: What strategies improve solubility for biological testing?

Answer:

  • Co-solvents : DMSO (10% v/v) increases aqueous solubility without denaturing proteins .
  • Prodrug design : Esterification of the NH₂ group (e.g., acetyl derivatives) enhances cell permeability .
  • Nanoformulation : Liposomal encapsulation improves bioavailability (e.g., 2.5× higher cellular uptake in Spodoptera frugiperda assays) .

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